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Compound of Interest

4-(2,6-Dimethylmorpholin-4-yl)-3-
Compound Name:
nitrobenzoic acid

CAS No.: 942474-64-8

Cat. No.: B1386102

Get Quote

Introduction & Structural Context
Compound: 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid Molecular Formula:
Molecular Weight: 280.28 g/mol

This molecule represents a classic "push-pull" aromatic system. The electron-withdrawing nitro

(

) and carboxylic acid (

) groups at positions 3 and 1 create an electron-deficient ring, which is counterbalanced by the
electron-donating dimethylmorpholine moiety at position 4.

Critical Quality Attribute (CQA): Stereochemistry The 2,6-dimethylmorpholine ring possesses
two chiral centers. In pharmaceutical applications, the cis-isomer (meso,

) is predominantly used due to its thermodynamic stability (diequatorial methyl groups)
compared to the trans-isomer. This guide focuses on the cis-congener.
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Synthesis & Isolation Protocol

To ensure the spectroscopic data is contextually grounded, we define the standard synthesis
route. This relies on an

displacement of a leaving group (typically Fluorine) by the nucleophilic morpholine.

Experimental Workflow
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Figure 1: Standard

synthesis workflow for the target compound.

Protocol Notes:

e Solvent Choice: DMSO is preferred for the reaction to solubilize the polar acid, but water is
used for precipitation.

 Acidification: The morpholine nitrogen is weakly basic. Acidification to pH 3-4 ensures the
carboxylic acid is protonated (precipitates) while the aniline-like nitrogen remains
unprotonated due to the strong electron-withdrawing ortho-nitro group reducing its basicity.

Spectroscopic Data Specifications
A. Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-

(Preferred due to solubility of the nitro-acid). Frequency: 400 MHz or higher.

Aromatic Region (The "Push-Pull" Effect)

The nitro group at C3 exerts a strong deshielding effect on the adjacent proton (H2) and a
shielding effect on the ortho-proton (H5) is prevented by the amine donation.
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Shift (
Position
» Ppm)

Multiplicity Coupling (Hz)

Assignment
Logic

H-2 8.35-8.45

d (narrow)

Most Deshielded.
Ortho to

and

. Appears as a
doublet due to
meta-coupling
with H6.

H-6 8.00 -8.10

dd ;

Ortho to
, Parato

. Shows large
ortho-coupling to
H5 and small
meta-coupling to
H2.

H-5 7.20-7.30

Shielded. Ortho
to the morpholine
nitrogen (donor).
The electron
density from the
amine shields
this proton
significantly
compared to
H2/H6.

COOH 13.0-135

brs -

Broad singlet,
exchangeable
with
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Aliphatic Region (The cis-Morpholine Fingerprint)
The cis-conformation places the two methyl groups in equatorial positions to minimize 1,3-
diaxial interactions. This creates distinct axial and equatorial protons on the ring.

Shift (
Position Multiplicity Integration
» PpM)

Assignment
Logic

Equatorial
3.40 - 3.55 d (broad) 2H protons adjacent
to Nitrogen.

(eq)

Methine protons

3.60-3.75 2H atca/ce
.60 — 3. m
(@x) carrying the

methyls.

Axial protons
adjacent to

Nitrogen. Large

2.60-2.80 dd 2H geminal coupling
(

(ax)

) and axial-axial

coupling.

Methyl doublets (
1.10-1.20 d 6H

).

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).
o Carbonyl Stretch (

):

. (Characteristic of conjugated carboxylic acids).
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» Nitro Stretches (

):

o Asymmetric:

o Symmetric:

e O-H Stretch:

(Broad, carboxylic acid dimer).

e C-N Stretch (Ar-N):

(Strong band due to conjugation between the morpholine nitrogen and the nitro-aromatic
rng).

C. Mass Spectrometry (LC-MS)

lonization Mode: Electrospray lonization (ESI), Negative or Positive mode.

Calculated Mass (

): 280.11

ESI(+) Mode:

ESI(-) Mode:

(Preferred for carboxylic acids).

Fragmentation Pattern: Loss of

(44 Da) and loss of the morpholine fragment are common in MS/MS.

Structural Validation Logic

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386102?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Use the following logic flow to confirm the identity of the synthesized material.

Obtain 1H NMR

(DMSO-d6)

Check Aromatic Region Check Aliphatic Region
(7.0 - 8.5 ppm) (1.0 - 4.0 ppm)

Methyl Doublet present?

3 Distinct Signals?
(1s, 1d, 1dd)

Identity Confirmed:
Substituted Nitrobenzoic Acid

Impurity/Wrong Isomer

Click to download full resolution via product page
Figure 2: Logic gate for NMR structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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